6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Overview
Description
6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a useful research compound. Its molecular formula is C10H7FN4S and its molecular weight is 234.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 234.03754558 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and its derivatives have demonstrated significant potential in antimicrobial applications. A study by Sahu, Ganguly, and Kaushik (2014) synthesized a series of derivatives of this compound and evaluated their antimicrobial activity, finding some of the compounds exhibited promising antimicrobial activity (Sahu, Ganguly, & Kaushik, 2014).
Antitumor Activity
Research has also explored the antitumor potential of these compounds. Bhat et al. (2009) synthesized derivatives that showed in vitro antitumor activity against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Analgesic/Anti-inflammatory Applications
The compound and its derivatives have also been studied for their potential analgesic and anti-inflammatory properties. Aytaç et al. (2009) synthesized a new class of derivatives and evaluated their analgesic/anti-inflammatory activities, finding significant activity in both carrageenan-induced oedema and acetic acid-induced writhing tests (Aytaç, Tozkoparan, Kaynak, Aktay, Göktaş, & Unüvar, 2009).
Structural Studies
Studies on the structural aspects of these compounds have also been conducted. Jing (2008) investigated the synthesis and crystal structure of a variant of this compound, providing valuable insights into its molecular structure (Jing, 2008).
Synthesis Methods
Various methods for synthesizing these compounds have been developed. A study by Kulikov et al. (2018) presented an effective method for preparing these compounds, highlighting the efficiency of the synthesis process (Kulikov, Epishina, Fershtat, & Makhova, 2018).
Future Directions
The future directions for research on “6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” could involve further exploration of its pharmacological activities and potential therapeutic uses . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
Properties
IUPAC Name |
6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4S/c11-8-3-1-7(2-4-8)9-5-16-10-13-12-6-15(10)14-9/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXJTXFRKLEZCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C=NN=C2S1)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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